REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2CC[C:8]3[C:13]([C:14]=2[CH:15]=1)=[CH:12][C:11]([Br:16])=[CH:10][CH:9]=3.Cl.C([O:21][CH2:22][CH3:23])(=O)C.C(OC(=O)C)(=[O:26])C>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[C:22](=[O:21])[C:23](=[O:26])[C:8]3[C:13]([C:14]=2[CH:15]=1)=[CH:12][C:11]([Br:16])=[CH:10][CH:9]=3
|
Name
|
3,6-dibromo-9,10-dihydrophenanthrene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC=2CCC3=CC=C(C=C3C2C1)Br
|
Name
|
chromic trioxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
to extract the solution
|
Type
|
CUSTOM
|
Details
|
to dry the organic layer
|
Type
|
CONCENTRATION
|
Details
|
concentrate it
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC=2C(C(C3=CC=C(C=C3C2C1)Br)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |